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Compound of Interest

Compound Name: C13H13BrN2OS2

Cat. No.: B12180299 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed, hypothetical elucidation of a novel chemical

entity with the molecular formula C13H13BrN2OS2. Given the absence of a known compound

with this exact formula in publicly available databases, this guide proposes a plausible structure

and outlines the comprehensive experimental and analytical workflow required for its synthesis

and characterization. The proposed structure is 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-

(methylthio)butan-1-one. This guide serves as a template for the structural elucidation of new

heterocyclic compounds.

The proposed chemical structure is: 

(Image generated for illustrative purposes)

Proposed Synthesis Protocol
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The synthesis of the target compound can be envisioned via a multi-step process involving the

formation of a key diacylhydrazine intermediate, followed by cyclization using a thionating

agent. This approach is common for the preparation of 2,5-disubstituted 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-

(methylthio)butan-1-one

Step 1: Synthesis of 4-(methylthio)butanoyl hydrazide.

4-(methylthio)butanoic acid (1 eq.) is dissolved in methanol.

A catalytic amount of sulfuric acid is added, and the mixture is refluxed for 4-6 hours to

yield methyl 4-(methylthio)butanoate.

The solvent is removed under reduced pressure. The resulting ester is then dissolved in

ethanol.

Hydrazine hydrate (1.5 eq.) is added, and the mixture is refluxed for 8-10 hours.

The reaction mixture is cooled, and the resulting precipitate of 4-(methylthio)butanoyl

hydrazide is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of N-(4-bromobenzoyl)-N'-(4-(methylthio)butanoyl)hydrazine.

4-(methylthio)butanoyl hydrazide (1 eq.) is dissolved in a suitable solvent like

dichloromethane or dioxane, with a base such as triethylamine (1.2 eq.).

The solution is cooled in an ice bath.

4-bromobenzoyl chloride (1.1 eq.), dissolved in the same solvent, is added dropwise with

stirring.

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

The reaction mixture is washed with water and brine. The organic layer is dried over

anhydrous sodium sulfate and concentrated to yield the diacylhydrazine intermediate.
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Step 3: Cyclization to form 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-(methylthio)butan-1-

one.

The diacylhydrazine intermediate (1 eq.) is dissolved in an anhydrous solvent such as

toluene or xylene.

Lawesson's reagent (0.5 eq.) is added to the solution.

The mixture is heated to reflux and stirred for 4-8 hours, while monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, the solvent is evaporated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the final

compound.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for C13H13BrN2OS2.

Structural Elucidation Workflow
The confirmation of the proposed structure relies on a combination of spectroscopic

techniques. The logical workflow for elucidating the structure of an unknown sample with the

formula C13H13BrN2OS2 is outlined below.

Diagram of the Logical Elucidation Workflow

Caption: Logical workflow for structure elucidation.

Predicted Analytical Data
The following table summarizes the expected quantitative data from key analytical techniques

for the proposed structure.
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Analytical Technique Parameter Predicted Value Justification

Mass Spectrometry

(ESI-MS)
Molecular Ion [M+H]+ m/z ≈ 388.97, 390.97

Calculated for

C13H14BrN2OS2+.

Shows characteristic

isotopic pattern for

Bromine (79Br/81Br)

with ~1:1 intensity

ratio.

Key Fragments
m/z ≈ 254/256,

183/185

Loss of the side chain

(C5H9OS), cleavage

of the bromophenyl

group.

Infrared (IR)

Spectroscopy

Carbonyl (C=O)

stretch
1680-1700 cm⁻¹

Ketone adjacent to an

aromatic-like ring.

Thiadiazole (C=N)

stretch
1600-1620 cm⁻¹

Characteristic of the

1,3,4-thiadiazole ring.

Aromatic C-H stretch 3050-3100 cm⁻¹
Aromatic protons on

the bromophenyl ring.

C-S stretch 680-750 cm⁻¹

Presence of two C-S

bonds (ring and

thioether).

¹H-NMR (400 MHz,

CDCl₃)

Aromatic Protons (H-

2', H-6')
δ 7.8-8.0 ppm (d, 2H)

Protons ortho to the

thiadiazole ring.

Aromatic Protons (H-

3', H-5')
δ 7.6-7.8 ppm (d, 2H)

Protons ortho to the

bromine atom.

Methylene Protons (-

CO-CH₂-)
δ 3.1-3.3 ppm (t, 2H)

Methylene group

adjacent to the

carbonyl.

Methylene Protons (-

CH₂-S-)
δ 2.7-2.9 ppm (t, 2H)

Methylene group

adjacent to the

thioether sulfur.
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Methyl Protons (-S-

CH₃)
δ 2.1-2.3 ppm (s, 3H)

Methyl group of the

thioether.

Methylene Protons (-

CH₂-CH₂-CH₂-)

δ 2.0-2.2 ppm (quint,

2H)

Central methylene

group of the side

chain.

¹³C-NMR (100 MHz,

CDCl₃)

Carbonyl Carbon

(C=O)
δ 195-200 ppm

Ketone carbonyl

carbon.

Thiadiazole Carbons

(C2, C5)
δ 165-175 ppm

Two distinct carbons

of the thiadiazole ring.

Aromatic Carbon (C-

Br)
δ 125-130 ppm

Carbon atom directly

attached to bromine.

Aromatic Carbons

(CH)
δ 128-135 ppm

Protonated carbons of

the phenyl ring.

Side Chain Carbons δ 15-45 ppm
Carbons of the -

(CH₂)₃-S-CH₃ group.

Potential Biological Activity and Signaling Pathway
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities,

including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of

the thiadiazole core suggests that C13H13BrN2OS2 could be a candidate for drug

development. Many heterocyclic compounds exert their anticancer effects by inhibiting key

signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Diagram of a Potential Signaling Pathway Target

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

This guide provides a robust framework for the synthesis and complete structural elucidation of

the novel compound C13H13BrN2OS2. The detailed protocols and predicted data serve as a

valuable resource for researchers engaged in the discovery and development of new chemical

entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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